molecular formula C17H12Cl2N4O3S B12026913 [2-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid

[2-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid

Cat. No.: B12026913
M. Wt: 423.3 g/mol
InChI Key: OBSFERPPJRRDHN-DNTJNYDQSA-N
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Description

[2-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid is a complex organic compound characterized by its unique structure, which includes a triazole ring, a dichlorophenyl group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, the introduction of the dichlorophenyl group, and the final coupling with phenoxyacetic acid. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

[2-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the dichlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, [2-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [2-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The triazole ring and dichlorophenyl group are key functional groups that enable binding to enzymes and receptors. This binding can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid stands out due to its unique combination of functional groups. The presence of both a triazole ring and a dichlorophenyl group provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H12Cl2N4O3S

Molecular Weight

423.3 g/mol

IUPAC Name

2-[2-[(E)-[3-(2,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid

InChI

InChI=1S/C17H12Cl2N4O3S/c18-11-5-6-12(13(19)7-11)16-21-22-17(27)23(16)20-8-10-3-1-2-4-14(10)26-9-15(24)25/h1-8H,9H2,(H,22,27)(H,24,25)/b20-8+

InChI Key

OBSFERPPJRRDHN-DNTJNYDQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)OCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)OCC(=O)O

Origin of Product

United States

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